4-(4-formylphenoxy)butanoic Acid
Overview
Description
4-(4-formylphenoxy)butanoic Acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carboxylic Acids and Muscle Chloride Channel Conductance
Carboxylic acids, including analogues of 4-(4-formylphenoxy)butanoic acid, have been studied for their impact on chloride membrane conductance in rat striated muscle. Chemical modifications to the structure of these compounds, such as the introduction of an aryloxyalkyl group, significantly affect their biological activity. An increase in biological activity was observed with the lengthening of the alkyl chain, highlighting the complex relationship between chemical structure and biological function (Carbonara et al., 2001).
Organic Solvent-Free Synthesis Processes
Research has been conducted on developing an organic solvent-free process for synthesizing key intermediates related to this compound. This includes the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a critical step in the production of certain pharmaceuticals. The process involves demethylation without the need for organic solvents, emphasizing the push towards more environmentally friendly chemical synthesis methods (Delhaye et al., 2006).
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to this compound, has been used to demonstrate optical gating in nanofluidic devices. This involves the use of photolabile hydrophobic molecules to control the transport of ionic species in aqueous solutions through synthetic ion channels. Such research has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Antimicrobial Activities of Derivatives
Derivatives of this compound, such as 3-[(2-hydroxyphenyl)amino]butanoic acids, have been synthesized and tested for antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Mickevičienė et al., 2015).
Solid-Phase Synthesis Applications
4-Formyl-3,5-dimethoxyphenol, a compound closely related to this compound, has been utilized in the synthesis of acid-labile linkers and resins for solid-phase synthesis. This showcases the compound's utility in the preparation of peptides and non-peptides, highlighting its role in facilitating complex biochemical syntheses (Jin et al., 2001).
Photodegradation and Environmental Interaction
Studies have also explored the adsorption and degradation of phenoxyalkanoic acid herbicides, including compounds similar to this compound, in various environments. These herbicides, which undergo photodegradation and interaction with soil and water, have been a focus for understanding their environmental impact and potential for groundwater contamination (Paszko et al., 2016).
Mechanism of Action
Safety and Hazards
While specific safety data for 4-(4-formylphenoxy)butanoic Acid is not provided, general safety precautions for handling similar compounds include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
4-(4-formylphenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECISRCTNHSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393253 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-70-0 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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